molecular formula C18H23N3O B14144431 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Katalognummer: B14144431
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: UEJACGGKDILPOI-CPNJWEJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide is an organic compound that features a combination of a tert-butylphenyl group, a methylideneamino linkage, and a methylpyrrole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide typically involves the condensation of 4-tert-butylbenzaldehyde with 2-(1-methylpyrrol-2-yl)acetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(4-methylphenyl)acetamide
  • N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(4-chlorophenyl)acetamide
  • N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide is unique due to the presence of the methylpyrrole moiety, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C18H23N3O

Molekulargewicht

297.4 g/mol

IUPAC-Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C18H23N3O/c1-18(2,3)15-9-7-14(8-10-15)13-19-20-17(22)12-16-6-5-11-21(16)4/h5-11,13H,12H2,1-4H3,(H,20,22)/b19-13+

InChI-Schlüssel

UEJACGGKDILPOI-CPNJWEJPSA-N

Isomerische SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CN2C

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CN2C

Löslichkeit

5.5 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.